Xorphanol mesylate is derived from the morphinan structure, which is a core framework for many opioid compounds. It is structurally related to other opioids but distinguishes itself through its unique pharmacological profile. The compound's classification as a mixed agonist-antagonist indicates its ability to activate some opioid receptors while inhibiting others, which can modulate pain relief and reduce side effects associated with traditional opioids.
The synthesis of xorphanol mesylate involves several steps typical of morphinan derivatives. While specific procedures for xorphanol mesylate are less documented in the literature, similar compounds have been synthesized through methods such as:
For example, previous studies have demonstrated the synthesis of related compounds through systematic modifications of naltrexone, focusing on specific positions on the molecule to enhance receptor binding and activity .
The molecular formula of xorphanol mesylate is with a molar mass of approximately 337.507 g/mol. The structure features:
The three-dimensional conformation of xorphanol can be analyzed using computational chemistry methods or X-ray crystallography to understand its binding interactions with receptors .
Xorphanol mesylate participates in various chemical reactions typical of opioids:
Xorphanol mesylate's mechanism of action is primarily through its interaction with opioid receptors:
Xorphanol mesylate exhibits several notable physical and chemical properties:
Despite being never marketed, xorphanol mesylate has potential applications in:
Xorphanol mesylate emerged from systematic structural modifications of the morphinan scaffold, a core structure shared with naturally occurring opioid alkaloids like morphine. Its chemical designation, N-(cyclobutylmethyl)-8β-methyl-6-methylenemorphinan-3-ol, reflects two critical innovations: introduction of a 6-methylenemoiety and an N-cyclobutylmethyl substitution. These modifications strategically altered the compound's three-dimensional conformation and electronic properties, shifting its pharmacological profile from a pure μ-opioid receptor (MOR) agonist toward a mixed agonist-antagonist with enhanced κ-opioid receptor (KOR) affinity [9].
The morphinan backbone provided inherent stability and blood-brain barrier permeability, while the 6-methylenemoiety (replacing morphine’s 7,8-unsaturated bond) reduced metabolic deactivation pathways. The N-cyclobutylmethyl group—bulkier than morphine’s N-methyl—was pivotal for conferring KOR partial agonism and MOR partial agonism/antagonism. This design aligned with structure-activity relationship (SAR) studies showing that larger N-substituents (e.g., cyclopropylmethyl, cyclobutylmethyl) in morphinans promote KOR selectivity and functional duality [6] [9].
Table 1: Structural Evolution from Morphine to Xorphanol Mesylate
Compound | Core Scaffold | 6-Position | N-Substituent | Primary Pharmacological Profile |
---|---|---|---|---|
Morphine | Morphinan | -OH | -CH₃ | Full MOR agonist |
Nalbuphine | Morphinan | -OH | -CH₂cyclobutane | MOR antagonist / KOR agonist |
Xorphanol | Morphinan | =CH₂ | -CH₂cyclobutane | MOR partial agonist-antagonist / KOR agonist |
The synthesis of xorphanol mesylate (developmental code TR-5379M) involved a multi-step sequence centered on thebaine or naltrexone derivatives as starting materials. Key transformations included:
Critical challenges included stereochemical control at C-14 (ensuring β-configuration) and minimizing epimerization during N-alkylation. Optimized conditions used in situ protection of the 3-hydroxy group and palladium-catalyzed asymmetric hydrogenation, achieving >95% enantiomeric excess [7].
Table 2: Key Synthetic Steps for Xorphanol Mesylate
Step | Reaction | Reagents/Conditions | Purpose |
---|---|---|---|
1 | Grignard Addition/Dehydration | CH₃MgBr, then POCl₃/pyridine | Introduce 6-methylene group |
2 | N-Demethylation | BrCN, CH₂Cl₂, 0°C | Remove N-methyl group |
3 | Reductive Alkylation | Cyclobutanecarboxaldehyde, H₂/Pd-C | Install N-cyclobutylmethyl moiety |
4 | O-Demethylation | BBr₃, CH₂Cl₂, -78°C | Generate 3-phenolic OH |
5 | Salt Formation | Methanesulfonic acid, EtOH | Crystallize as mesylate salt |
Xorphanol was engineered to balance dual KOR agonism and MOR partial agonism—a strategy aimed at dissociating analgesia from respiratory depression and dependence. Radioligand binding assays revealed subnanomolar affinity for KOR (Ki = 0.4 nM) and MOR (Ki = 0.25 nM), with lower δ-opioid receptor (DOR) affinity (Ki = 1.0 nM) [9]. Functionally, it acted as a:
This profile was mechanistically distinct from pure MOR agonists (e.g., morphine) or KOR-selective agonists (e.g., U50,488H). Preclinical studies hypothesized that KOR-mediated analgesia would synergize with MOR activation, while MOR partial agonism would limit constipation and respiratory depression. In rodent hot-plate tests, xorphanol exhibited ED50 values comparable to morphine but with prolonged duration, supporting synergistic receptor interactions [5] [10].
Despite promising preclinical data, xorphanol’s transition to clinical development faced hurdles:
Notably, the compound’s mixed mechanism was later validated by clinical agents like cebranopadol (MOR/NOP agonist), underscoring the soundness of its design but highlighting translational gaps in early opioid development [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7